molecular formula C16H30CaO4 B1204545 丙戊酸钙 CAS No. 33433-82-8

丙戊酸钙

货号 B1204545
CAS 编号: 33433-82-8
分子量: 326.5 g/mol
InChI 键: PIZHURYFCSGTJX-UHFFFAOYSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Calcium Valproate , also known as Valproic Acid Calcium Salt , is a compound derived from valproic acid. It is commonly used as an antiepileptic drug (AED) and has been prescribed for various conditions, including epilepsy, bipolar disorder, migraine, Alzheimer’s disease, and certain cancer and HIV polytherapies .

科学研究应用

动物研究中的致畸作用

丙戊酸钙在动物中的致畸潜力已得到研究。Petrere 等人(1986 年)研究了丙戊酸钙对兔子的影响,发现高剂量会导致种植后流产增加以及椎骨和肋骨畸形。同样,Ong 等人(1983 年)报道,大剂量的丙戊酸钙会导致大鼠严重镇静,并导致存活胎儿的胎儿吸收和骨骼畸形。这些研究表明,高剂量的丙戊酸钙在动物中存在潜在的致畸风险 (Petrere 等人,1986 年); (Ong 等人,1983 年)

对兴奋性毒性的神经保护作用

Shao 等人(2005 年)探讨了丙戊酸钙对兴奋性毒性的神经保护作用。他们的研究表明,长期使用丙戊酸盐抑制了谷氨酸诱导的大鼠大脑皮层细胞中细胞内游离钙浓度升高和氧化损伤。这表明丙戊酸盐在某些神经系统疾病中可能具有神经保护特性 (Shao 等人,2005 年)

对钙代谢和骨转换的影响

Verrotti 等人(2010 年)进行了一项研究,以检查丙戊酸盐单一疗法对钙代谢和骨转换的影响。他们发现患有特发性全身性癫痫的青春期后男性患者的骨矿物质代谢发生了变化。这表明丙戊酸盐会影响骨骼健康,并且在长期治疗方案中可能需要监测 (Verrotti 等人,2010 年)

神经发育障碍发病机制

Kim 等人(2020 年)研究了丙戊酸,包括其钙盐形式,如何影响神经祖细胞。他们的研究表明,产前接触丙戊酸会使神经祖细胞中的 T 型钙通道上调,这可能导致这些细胞异常增殖,并在神经发育障碍的发病机制中发挥作用 (Kim 等人,2020 年)

属性

IUPAC Name

calcium;2-propylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H16O2.Ca/c2*1-3-5-7(6-4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZHURYFCSGTJX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)[O-].CCCC(CCC)C(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30CaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5020237
Record name Calcium valproate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calcium valproate

CAS RN

33433-82-8
Record name Calcium valproate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033433828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium valproate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium 2-propylvalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.823
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VALPROATE CALCIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56CCK4F86G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcium valproate
Reactant of Route 2
Calcium valproate
Reactant of Route 3
Reactant of Route 3
Calcium valproate
Reactant of Route 4
Calcium valproate
Reactant of Route 5
Calcium valproate
Reactant of Route 6
Calcium valproate

Citations

For This Compound
241
Citations
LL Ong, JL Schardein, JA Petrere… - Toxicological …, 1983 - academic.oup.com
… Dams were housed individually upon successful mating and three groups of 20 rats each were given calcium valproate by gastric intubation at dose levels of 600, 150, and 50 mg/kg …
Number of citations: 80 academic.oup.com
JA Petrere, JA Anderson, R Sakowski… - …, 1986 - Wiley Online Library
… potential of calcium valproate in … , calcium valproate markedly increased the incidence of supernumerary ribs. No teratogenic or embryotoxic effects were seen with calcium valproate at …
Number of citations: 76 onlinelibrary.wiley.com
RM Walker, GS Smith, NJ Barsoum, GE Macallum - Toxicology, 1990 - Elsevier
… studies of calcium valproate in rodents and dogs with selected comparisons to valproic acid and sodium valproate are reported here. A study of the teratogenicity of calcium valproate in …
Number of citations: 68 www.sciencedirect.com
JR Watkins, AW Gough, EJ McGuire, E Goldenthal… - Toxicology, 1992 - Elsevier
… This effect was not observed by us with calcium valproate [2]. We have explored the possibility that calcium valproate is a genotoxicant. Studies in mammalian and bacterial systems did …
Number of citations: 24 www.sciencedirect.com
GN Kalinkova, H St I - Vibrational spectroscopy, 1996 - Elsevier
… , we have prepared different modifications of calcium valproate by recrystallization … of IR spectroscopic and thermal analysis of calcium valproate and of its crystalline modifications. …
Number of citations: 7 www.sciencedirect.com
AJ Glazko, T Chang, AC Daftsios, I Eiseman… - Therapeutic drug …, 1983 - europepmc.org
Calcium valproate has been formulated into tablets containing the equivalent of 250 mg valproic acid (VPA). The bioequivalence of this preparation (Valontin, Parke-Davis) has been …
Number of citations: 8 europepmc.org
GN Kalinkova, H St I, L Petrov - International journal of pharmaceutics, 1995 - Elsevier
The crystalline state of calcium valproate (CaV) in different modifications, prepared by us, was investigated using infrared (IR) spectroscopy, X-ray powder diffraction patterns, …
Number of citations: 2 www.sciencedirect.com
P Naumov, G Petruševski, G Jovanovski - CrystEngComm, 2010 - pubs.rsc.org
… The spectroscopic signatures of these compounds were correlated with the crystal structures of sodium hydrogenvalproate and calcium valproate, and they were employed to make …
Number of citations: 7 pubs.rsc.org
G Franke, E Diletti, C Hoffmann… - … journal of clinical …, 1995 - europepmc.org
… (test) tablets each containing 300 mg calcium valproate (263.4 mg valproic acid) was studied versus 2 references (2 dragees each of 300 mg calcium valproate, ref.A, 600 mg sodium …
Number of citations: 9 europepmc.org
RU Ostrovskaya, SS Trofimov, YV Burov… - Pharmaceutical …, 1993 - Springer
… calcium valproate is even more evident when the results are recalculated for doses equimolar to those of calcium valproate. … than those required for calcium valproate. Piracetam lacked …
Number of citations: 9 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。